molecular formula C10H13ClO2S B8331505 1-(2-Chloroethylsulfonyl)-4-ethylbenzene

1-(2-Chloroethylsulfonyl)-4-ethylbenzene

Cat. No.: B8331505
M. Wt: 232.73 g/mol
InChI Key: VZLVRHUMZZBYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethylsulfonyl)-4-ethylbenzene is an organosulfur compound characterized by a benzene ring substituted with an ethyl group at the para position and a 2-chloroethylsulfonyl moiety. The sulfonyl group (-SO₂-) imparts strong electron-withdrawing properties, while the ethyl group contributes steric bulk and moderate electron-donating effects.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

1-(2-chloroethylsulfonyl)-4-ethylbenzene

InChI

InChI=1S/C10H13ClO2S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6H,2,7-8H2,1H3

InChI Key

VZLVRHUMZZBYCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Data for Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
1-(2-Chloroethylsulfonyl)-4-ethylbenzene* C₁₀H₁₃ClO₂S 232.73 (calc.) -SO₂CH₂CH₂Cl, -C₂H₅ (para) -
1-(2-Chloroethylsulfonyl)-4-methylbenzene C₉H₁₁ClO₂S 218.70 -SO₂CH₂CH₂Cl, -CH₃ (para)
1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene C₈H₈Cl₂O₂S 239.12 -SO₂CH₂CH₂Cl, -Cl (para)
1-(3-Chloropropyl)-4-ethylbenzene C₁₁H₁₅Cl 182.69 -CH₂CH₂CH₂Cl, -C₂H₅ (para)

*Calculated based on structural analogs.

  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group in this compound increases electrophilicity at the benzene ring compared to 1-(3-Chloropropyl)-4-ethylbenzene, which lacks a sulfonyl moiety. This difference enhances reactivity in nucleophilic aromatic substitution (NAS) reactions .

Physicochemical and Spectral Properties

  • NMR Spectroscopy : The ¹H NMR of 1-(2-Phenylethyl)-2,3,4,5-tetrahydro-1H-pyrimidin-4(1H)-one (a structurally distinct analog) shows δ 2.34 ppm for methyl groups , whereas sulfonyl protons typically appear downfield (δ 3.0–4.0 ppm) due to deshielding .
  • IR Spectroscopy : Sulfonyl groups exhibit strong absorption bands near 1350–1300 cm⁻¹ (asymmetric S=O stretch) and 1160–1120 cm⁻¹ (symmetric S=O stretch), as seen in 1-[1-(4-Chlorophenyl)ethenyl]-2-(methylsulfanyl)benzene .

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